2-[3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate
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Overview
Description
2-[3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate is a useful research compound. Its molecular formula is C38H35N7O3Si and its molecular weight is 665.829. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles
A study by Mistry and Desai (2006) discusses the microwave-assisted synthesis of azetidinones and thiazolidinones, showcasing an efficient method for preparing these compounds. They evaluated the antibacterial and antifungal activities of the synthesized compounds, indicating the potential pharmaceutical applications of such heterocycles (Mistry & Desai, 2006).
Synthesis and Anti-inflammatory Activity
Another research focused on the synthesis of indolyl azetidinones and their anti-inflammatory activity. Kalsi et al. (1990) prepared a series of compounds and tested them for anti-inflammatory activity, comparing their effects with non-steroidal anti-inflammatory drugs (NSAIDs), which underscores the relevance of azetidinones in developing anti-inflammatory agents (Kalsi et al., 1990).
Antimicrobial Activity of Novel Compounds
Research by Sahib (2018) on the synthesis of azetidinone, imidazolidinone, and tetrazole derivatives incorporating quinazolin-4(3H)-ones assessed their antimicrobial activity. This study highlights the diverse biological activities of azetidinone derivatives and their potential as antimicrobial agents (Sahib, 2018).
Evaluation of Benzimidazole Derivatives as Antimicrobial Agents
Ansari and Lal (2009) synthesized novel azetidin-2-ones and evaluated their antimicrobial activity. The study provides insight into the structural requirements for antimicrobial efficacy in azetidinone derivatives (Ansari & Lal, 2009).
Mechanism of Action
Target of Action
Janelia Fluor® 646, Tetrazine (also known as 2-[3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzobbenzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate) is a red fluorescent dye . Its primary targets are molecules containing TCO groups . The TCO groups are often attached to biomolecules of interest, allowing for specific labeling and imaging .
Mode of Action
The compound contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups . This reaction is a type of click chemistry , which is characterized by its specificity, rapidness, and bioorthogonality . The result is a covalent bond between the Janelia Fluor® 646, Tetrazine and the target molecule, enabling the target to be visualized using fluorescence microscopy .
Pharmacokinetics
As a fluorescent dye used in cellular imaging, it is designed to becell-permeable . This allows the compound to cross cell membranes and interact with its targets within the cell .
Result of Action
The primary result of Janelia Fluor® 646, Tetrazine’s action is the fluorescent labeling of target molecules . This enables the visualization of these targets under a fluorescence microscope, aiding in various research applications such as tracking the location and movement of the target molecules within cells .
Action Environment
The action, efficacy, and stability of Janelia Fluor® 646, Tetrazine can be influenced by various environmental factors. For instance, the compound’s fluorescence properties, including its excitation and emission maxima, can be affected by the pH and temperature of the environment . Furthermore, the efficiency of the iEDDA reaction between the Tetrazine group and TCO-tagged targets can also be influenced by these factors .
Properties
IUPAC Name |
2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N7O3Si/c1-49(2)33-20-27(44-15-3-16-44)10-13-30(33)35(31-14-11-28(21-34(31)49)45-17-4-18-45)32-19-26(9-12-29(32)38(47)48)37(46)39-22-24-5-7-25(8-6-24)36-42-40-23-41-43-36/h5-14,19-21,23H,3-4,15-18,22H2,1-2H3,(H-,39,46,47,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWVRCGDSYQFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCC7=CC=C(C=C7)C8=NN=CN=N8)C(=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N7O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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